S-(2-methylphenyl) ethanethioate

Description

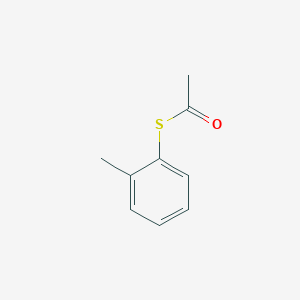

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(2-methylphenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPKWOGMRQWAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294386 | |

| Record name | S-(2-methylphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-57-4 | |

| Record name | NSC96296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(2-methylphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: S-(2-methylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-(2-methylphenyl) ethanethioate, a thioester of significant interest in synthetic organic chemistry. Due to the limited availability of specific experimental data for this ortho-substituted isomer, this document focuses on its synthesis, characterization, and physicochemical properties, drawing upon established chemical principles and data from closely related analogs. A detailed, adaptable experimental protocol for its synthesis is presented, alongside expected analytical characterization data. Notably, a specific CAS number for this compound is not readily found in public databases, with most available information pertaining to its para-isomer, S-(4-methylphenyl) ethanethioate (CAS No. 10436-83-6). This guide aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this compound.

Introduction

S-Aryl thioacetates are a class of organosulfur compounds that serve as important intermediates in organic synthesis. They are relatively stable, crystalline solids or high-boiling liquids, making them easier to handle and purify compared to the often malodorous and easily oxidized thiols. The thioester functionality can be readily cleaved under basic conditions to liberate the corresponding thiol, which can then be used in a variety of subsequent reactions, such as nucleophilic substitutions, additions to unsaturated systems, or in the formation of self-assembled monolayers.

This guide specifically focuses on this compound, the ortho-tolyl analog of this class of compounds. While data on the para- and meta-isomers are more prevalent, the unique steric and electronic properties conferred by the ortho-methyl group make this a compound of interest for applications in materials science, medicinal chemistry, and catalysis.

Physicochemical Properties

Direct experimental data for this compound is scarce. However, the properties of the closely related para-isomer, S-(4-methylphenyl) ethanethioate, provide a reasonable estimate of its expected characteristics.

| Property | Value (for S-(4-methylphenyl) ethanethioate) | Data Source |

| CAS Number | 10436-83-6 | PubChem[1] |

| Molecular Formula | C₉H₁₀OS | PubChem[1] |

| Molecular Weight | 166.24 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | BOC Sciences[2] |

| Boiling Point | 121 °C at 14 Torr | ChemicalBook[3] |

| Density | 1.10 ± 0.1 g/cm³ (Predicted) | ChemicalBook[3] |

| Purity | ≥ 95% | BOC Sciences[2] |

| Storage | Room temperature, sealed well | BOC Sciences[2] |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the acylation of thiols.

3.1. Synthesis of this compound

This procedure involves the reaction of 2-methylthiophenol with acetyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

2-Methylthiophenol (o-thiocresol)

-

Acetyl chloride

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or Diethyl ether (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-methylthiophenol) is consumed.

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization

The following table outlines the expected analytical data for the characterization of this compound, based on the known data for similar S-aryl thioacetates.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.4 ppm, 4H), methyl protons on the aromatic ring (singlet, ~2.4 ppm, 3H), acetyl protons (singlet, ~2.3 ppm, 3H). |

| ¹³C NMR | Carbonyl carbon (~195 ppm), aromatic carbons (~125-140 ppm), methyl carbon on the aromatic ring (~20 ppm), acetyl methyl carbon (~30 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 166. Key fragmentation peaks corresponding to the loss of the acetyl group (m/z = 123) and the thiomethylphenyl cation (m/z = 123). |

| Infrared (IR) Spectroscopy | Strong carbonyl stretch (~1690 cm⁻¹), C-S stretch (~600-800 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹). |

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific studies on the biological activity or the involvement of this compound in any signaling pathways. Research in this area is warranted to explore the potential of this compound in drug discovery and development.

Mandatory Visualizations

The following diagrams illustrate the proposed synthesis and a general workflow for the preparation and characterization of this compound.

Conclusion

This compound represents an interesting synthetic target for which detailed experimental data is not widely available. This technical guide provides a practical foundation for its synthesis and characterization based on established chemical principles and data from its close structural isomer. The provided experimental protocol and expected analytical data will be valuable for researchers aiming to prepare and study this compound. Further investigation into its biological properties and potential applications is encouraged to expand the understanding of this and other related S-aryl thioacetates.

References

Technical Guide: Physical Properties of S-(2-methylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical property data for S-(2-methylphenyl) ethanethioate. Due to a lack of experimentally determined data for this compound, this document presents predicted physical properties for its isomer, S-(4-methylphenyl) ethanethioate, as a close approximation. This guide also outlines standardized experimental protocols for determining key physical properties of liquid organic compounds, which are applicable to the target compound. A generalized workflow for the determination of these properties is also presented.

Introduction

This compound is an organic compound belonging to the thioester class. Thioesters are known for their role in various biochemical pathways and as intermediates in organic synthesis. A thorough understanding of the physical properties of this compound is essential for its application in research and development, particularly in areas such as drug design and material science. This document serves as a centralized resource for its physical characteristics and the methodologies for their determination.

Physical Properties

| Property | Predicted Value for S-(4-methylphenyl) ethanethioate | Unit | Source |

| Molecular Formula | C9H10OS | - | PubChem[4] |

| Molecular Weight | 166.24 | g/mol | PubChem[4] |

| Boiling Point | 121 (at 14 Torr) | °C | ChemicalBook[1] |

| Density | 1.10 ± 0.1 | g/cm³ | ChemicalBook[3] |

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the primary physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the capillary method using a Thiele tube or a melting point apparatus with a boiling point function.[5][6][7][8][9]

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with oil, or into the heating block of a melting point apparatus.

-

The apparatus is heated slowly and steadily.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5] This temperature is recorded.

Density Determination

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy.[10][11][12][13][14]

Apparatus:

-

Pycnometer or a graduated cylinder and an electronic balance

-

Thermometer

-

Water bath (for temperature control)

Procedure using a Graduated Cylinder and Balance:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

The temperature at which the measurement was taken should be recorded, as density is temperature-dependent.[11]

Melting Point Determination

For solid organic compounds, the melting point is a critical physical property indicating purity. While this compound is expected to be a liquid at room temperature, this protocol is included for completeness in the characterization of organic compounds.[15][16][17][18][19]

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (open at one end)

-

Thermometer

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, with the sample level with the thermometer bulb.

-

The assembly is placed in a melting point apparatus or a Thiele tube filled with a high-boiling point liquid.

-

The sample is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

A pure compound will have a sharp melting range of 1-2°C.[15]

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid organic compound.

Caption: A generalized workflow for determining the physical properties of a liquid.

References

- 1. S-(4-methylphenyl) ethanethioate | 10436-83-6 [amp.chemicalbook.com]

- 2. chemeo.com [chemeo.com]

- 3. S-(4-methylphenyl) ethanethioate CAS#: 10436-83-6 [m.chemicalbook.com]

- 4. S-(4-Methylphenyl) ethanethioate | C9H10OS | CID 82629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. homesciencetools.com [homesciencetools.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. byjus.com [byjus.com]

- 19. pennwest.edu [pennwest.edu]

S-(2-methylphenyl) ethanethioate molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a proposed synthesis protocol for S-(2-methylphenyl) ethanethioate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Core Compound Data

This compound, also known as S-o-tolyl ethanethioate, is an organosulfur compound and a thioester derivative. Its molecular structure consists of an ethanethioate group attached to a 2-methylphenyl (o-tolyl) moiety.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀OS | - |

| Molecular Weight | 166.24 g/mol | [1][2] |

| CAS Number | 10436-57-4 | [3] |

| Density | 1.1 g/cm³ | [3] |

| IUPAC Name | This compound | - |

| Synonyms | S-o-tolyl ethanethioate, o-Toluenethiol acetate | [3] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 2-methylthiophenol (o-thiocresol). This method is a standard procedure for the preparation of thioesters from thiols and an acetylating agent.

Materials:

-

2-Methylthiophenol (o-thiocresol)

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol in the anhydrous solvent.

-

Base Addition: Cool the solution in an ice bath and add the base dropwise with continuous stirring.

-

Acetylation: While maintaining the low temperature, slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding distilled water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove any unreacted acetic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Visualized Workflow

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of S-(2-methylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-(2-methylphenyl) ethanethioate, a thioester of significant interest in various chemical and pharmaceutical research domains. This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data to support advanced research and development activities.

Introduction

This compound, also known as S-(o-tolyl) thioacetate, is an organosulfur compound belonging to the thioester family. Thioesters are characterized by the functional group R-C(=O)-S-R' and are important intermediates in organic synthesis. The presence of the tolyl group and the thioester linkage imparts specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This guide will focus on the most common and efficient laboratory-scale synthesis of this compound.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of this compound is the acylation of 2-methylthiophenol (also known as o-thiocresol or 2-methylbenzenethiol) with an acetylating agent, typically acetyl chloride. This reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride. The reaction proceeds with the elimination of hydrogen chloride (HCl), which is usually scavenged by a base to drive the reaction to completion.

Reaction Scheme:

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of S-(2-methylphenyl) ethanethioate. Due to a lack of extensive direct experimental data for this specific ortho-isomer in publicly available literature, this guide leverages data from its structural analogs, S-(4-methylphenyl) ethanethioate and S-phenyl ethanethioate, to provide a comparative analysis and predicted characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound, also known as S-(o-tolyl) ethanethioate, is an organic compound featuring a thioester functional group. The structure consists of an ethanethioate group attached to a benzene ring at the ortho position with a methyl substituent.

Molecular Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| Canonical SMILES | CC1=CC=CC=C1SC(=O)C |

| InChI Key | Predicted: VEXZGXHMOKWGEV-UHFFFAOYSA-N |

Comparative Physicochemical Properties

To estimate the physicochemical properties of this compound, data for the para-isomer, S-(4-methylphenyl) ethanethioate, and the parent compound, S-phenyl ethanethioate, are presented below.

| Property | S-(4-methylphenyl) ethanethioate | S-phenyl ethanethioate | Predicted this compound |

| CAS Number | 10436-83-6[1] | 934-87-2[2] | Not available |

| Boiling Point | 559.63 K (Joback Method)[3] | 99-100 °C / 6 mmHg[2] | Similar to analogs |

| Density | Not available | 1.124 g/mL at 25 °C[2] | Similar to analogs |

| Refractive Index | Not available | n20/D 1.57[2] | Similar to analogs |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound can be inferred from the spectra of its analogs.

¹H NMR:

-

Aromatic Protons: The four protons on the benzene ring are expected to appear as multiplets in the range of 7.0-7.5 ppm. The ortho-substitution will lead to a complex splitting pattern.

-

Methyl Protons (Aryl): A singlet corresponding to the methyl group on the benzene ring is expected around 2.3-2.5 ppm.

-

Acetyl Protons: A singlet for the three protons of the acetyl group should appear in the upfield region, likely around 2.3-2.4 ppm.

¹³C NMR:

-

Carbonyl Carbon: The thioester carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the 125-145 ppm region. The carbon bearing the sulfur atom (C-S) and the carbon with the methyl group will have distinct shifts.

-

Methyl Carbon (Aryl): The methyl carbon on the ring is predicted to be in the 20-22 ppm range.

-

Acetyl Carbon: The methyl carbon of the acetyl group is expected around 30 ppm.

For comparison, the spectral data for S-(o-tolyl) benzothioate, a structurally similar compound, shows aromatic protons in the range of 7.24-8.06 ppm and a methyl singlet at 2.41 ppm.[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) to give a fragment at m/z = 123, corresponding to the 2-methylthiophenol radical cation. Another prominent peak would be expected at m/z = 43, corresponding to the acetyl cation (CH₃CO⁺).

Experimental Protocols: Synthesis of this compound

A specific, validated experimental protocol for the synthesis of this compound is not widely published. However, a general and reliable method for the synthesis of S-aryl ethanethioates involves the acylation of the corresponding thiophenol.

Proposed Synthesis Workflow

The diagram below illustrates a proposed workflow for the synthesis of this compound from 2-methylthiophenol and an acetylating agent.

Detailed Methodology

Materials:

-

2-Methylthiophenol (o-thiocresol)

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (as eluents)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acetylating agent, either acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents), dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the final product.

Conclusion

While direct experimental data for this compound remains scarce, this guide provides a solid foundation for its study by leveraging data from closely related analogs. The provided synthesis protocol, based on well-established chemical principles for thioester formation, offers a reliable starting point for its preparation in a laboratory setting. Further experimental investigation is warranted to fully characterize the physicochemical and spectroscopic properties of this compound.

References

Technical Guide: S-(2-methylphenyl) ethanethioate

Abstract

This technical guide provides a comprehensive overview of S-(2-methylphenyl) ethanethioate, a member of the aryl thioester class of organic compounds. Due to the limited availability of specific experimental data for this particular ortho-substituted isomer, this document leverages data from its closely related para-isomer, S-(4-methylphenyl) ethanethioate, and general methodologies for the synthesis and analysis of S-aryl thioacetates. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed experimental protocol for its synthesis, and a discussion on the broader biological significance of the thioester functional group.

Introduction

This compound, also known as S-(o-tolyl) ethanethioate, is an organosulfur compound featuring a thioester linkage between an acetyl group and a 2-methylphenyl (o-tolyl) moiety. Thioesters are a class of compounds analogous to esters where a sulfur atom replaces the ester oxygen. In biochemical contexts, thioesters like acetyl-CoA are fundamental intermediates in numerous metabolic pathways, including the synthesis of fatty acids and steroids.[1] Their unique reactivity, being more susceptible to nucleophilic attack than their oxygen-containing counterparts, makes them valuable synthons in organic chemistry and important functional groups in medicinal chemistry.[2] Aryl thioesters, in particular, are utilized in the synthesis of various sulfur-containing molecules and have been explored as intermediates in the development of therapeutic agents.

IUPAC Nomenclature

The correct and systematic IUPAC name for the compound is This compound .

Physicochemical and Spectroscopic Data

| Property | Value | Source | Notes |

| IUPAC Name | S-(4-methylphenyl) ethanethioate | PubChem[3] | |

| Synonyms | S-p-Tolyl thioacetate, Ethanethioic acid, S-(4-methylphenyl) ester | PubChem[3] | |

| Molecular Formula | C₉H₁₀OS | PubChem[3] | |

| Molecular Weight | 166.24 g/mol | PubChem[3] | Computed |

| XLogP3 | 2.6 | PubChem[3] | Computed hydrophobicity |

| Kovats Retention Index | 1374.5 | PubChem[3] | Experimental (Semi-standard non-polar) |

| Primary Hazards | Irritant, Harmful if swallowed (Acute Tox. 4) | PubChem[3] | GHS Classification |

Experimental Protocols: Synthesis of S-Aryl Thioacetates

S-aryl thioacetates are commonly synthesized via the cross-coupling of an aryl halide with a thioacetate salt. Palladium- or copper-catalyzed reactions are efficient for this transformation. The following protocol describes a general method for the synthesis of S-aryl thioacetates which can be adapted for this compound from 2-iodotoluene.

Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a general method for the copper-catalyzed coupling of aryl iodides with potassium thioacetate.

Materials and Equipment:

-

2-Iodotoluene

-

Potassium thioacetate (CH₃COSK)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Cyclopentyl methyl ether (CPME, solvent)

-

Argon or Nitrogen gas supply

-

Two-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 25 mL two-necked, flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodotoluene (1 equivalent).

-

Reagent Addition: Under an inert atmosphere of argon, add copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium thioacetate (1.5 eq).

-

Solvent Addition: Add dry cyclopentyl methyl ether (CPME) to the flask to achieve a suitable concentration (e.g., 0.25 M with respect to the aryl iodide).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water.

-

Extraction: Separate the organic layer and extract the aqueous layer with CPME or another suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the copper-catalyzed synthesis of this compound.

References

An In-depth Technical Guide on S-(2-methylphenyl) ethanethioate

SMILES Notation: CC1=CC=CC=C1SC(=O)C

This technical guide serves to provide a comprehensive overview of S-(2-methylphenyl) ethanethioate, also known as S-o-tolyl ethanethioate. Due to the limited availability of specific experimental data for this particular ortho-isomer in publicly accessible literature, this document will also draw upon information available for closely related aryl and alkyl thioesters to provide a broader context for its potential properties and synthesis.

Introduction to Thioesters

Thioesters are a class of organosulfur compounds with the general structure R-S-C(=O)-R'. They are analogous to esters but with a sulfur atom replacing the oxygen in the alkoxy group. This substitution imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. Aryl thioesters, such as this compound, are noted for their role in various chemical transformations.

Physicochemical Properties

Table 1: Predicted and Comparative Physicochemical Properties of Thioesters

| Property | This compound (Predicted) | S-(4-methylphenyl) ethanethioate[1] | S-Phenyl ethanethioate | S-Ethyl ethanethioate[2][3] |

| Molecular Formula | C₉H₁₀OS | C₉H₁₀OS | C₈H₈OS | C₄H₈OS |

| Molecular Weight | 166.24 g/mol | 166.24 g/mol [1] | 152.21 g/mol | 104.17 g/mol [3] |

| Boiling Point | Not available | Not available | 99-100 °C/6 mmHg | 116-117 °C |

| Density | Not available | Not available | 1.124 g/mL at 25 °C | Not available |

| Refractive Index | Not available | Not available | n20/D 1.568 | Not available |

Synthesis and Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the preparation of aryl thioacetates can be outlined. This typically involves the reaction of a thiophenol with an acetylating agent.

General Experimental Protocol for Aryl Thioacetate Synthesis

A common method for synthesizing aryl thioacetates is the acylation of the corresponding thiophenol.

Materials:

-

2-Methylthiophenol (o-thiocresol)

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base, followed by the dropwise addition of the acetylating agent (acetyl chloride or acetic anhydride).

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the search results. For structurally similar compounds, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are used for characterization. For instance, the NIST WebBook provides mass spectrometry data for S-ethyl ethanethioate and ethanethioic acid, S-phenyl ester.[3][4]

Biological Activity

There is no specific information regarding the biological activity of this compound in the provided search results. However, thioester-containing compounds are of interest in medicinal chemistry and drug development. For example, thio-derivatives of Salvinorin A, a potent natural κ-opioid receptor agonist, have been synthesized to study drug-receptor interactions.[5] The thioacetate group can serve as a precursor to a thiol, which can be a key functional group in biologically active molecules.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: General synthesis workflow for this compound.

References

- 1. S-(4-Methylphenyl) ethanethioate | C9H10OS | CID 82629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S-Ethyl ethanethioate (CAS 625-60-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. S-Ethyl ethanethioate [webbook.nist.gov]

- 4. Ethanethioic acid, S-phenyl ester [webbook.nist.gov]

- 5. S-(1-ethyl-2-methylpropyl) ethanethioate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

An In-depth Technical Guide on the Solubility of S-(2-methylphenyl) ethanethioate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S-(2-methylphenyl) ethanethioate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a strong predictive analysis based on structurally similar compounds and outlines detailed experimental protocols for determining its solubility.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 10436-57-4 |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| Density | 1.1 g/cm³[1] |

Predicted Solubility in Organic Solvents

Therefore, this compound is expected to be soluble in a range of common organic solvents, including but not limited to:

-

Alcohols: (e.g., Methanol, Ethanol, Isopropanol)

-

Ketones: (e.g., Acetone, Methyl Ethyl Ketone)

-

Ethers: (e.g., Diethyl Ether, Tetrahydrofuran)

-

Esters: (e.g., Ethyl Acetate)

-

Aromatic Hydrocarbons: (e.g., Toluene, Benzene)

-

Halogenated Solvents: (e.g., Dichloromethane, Chloroform)

The presence of the nonpolar phenyl ring and the thioester group suggests good solvation by moderately polar to nonpolar organic solvents.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following experimental protocol can be employed. This method is a standard procedure for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Decision tree for assessing the solubility of a compound in an organic solvent.

References

In-Depth Technical Guide on the Stability and Storage of S-(2-methylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for S-(2-methylphenyl) ethanethioate. The information is intended to support researchers, scientists, and professionals involved in drug development in ensuring the integrity and reliability of this compound throughout its lifecycle.

Chemical and Physical Properties

This compound is an aromatic thioester. Its stability is primarily dictated by the reactivity of the thioester functional group, which is influenced by the presence of the aromatic ring and the methyl substituent.

| Property | Value |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Solubility | Likely soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. Limited solubility in water. |

Stability Profile

The stability of this compound is influenced by several factors, including pH, light, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the compound's purity and potency.

Hydrolytic Stability

Thioesters are susceptible to hydrolysis, which involves the cleavage of the thioester bond to yield a carboxylic acid and a thiol. This reaction is catalyzed by both acid and base.

Degradation Pathway: Hydrolysis

Caption: Hydrolytic degradation of this compound.

Based on data for analogous aryl thioalkanoates, the hydrolysis of this compound is expected to be significantly faster under basic conditions compared to acidic or neutral conditions. The rate of hydrolysis is pH-dependent. At neutral pH and room temperature, thioesters can be relatively stable, with half-lives potentially extending to several months. However, at alkaline pH, the rate of hydrolysis increases substantially.

Table 1: Estimated Hydrolysis Rate Constants for S-Aryl Thioalkanoates

| Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Acid-mediated (pH < 7) | Low (e.g., ~1.5 x 10⁻⁵ M⁻¹s⁻¹) | Long | [1][2] |

| pH-independent (neutral) | Very low (e.g., ~3.6 x 10⁻⁸ s⁻¹) | ~155 days (for S-methyl thioacetate) | [1][2] |

| Base-mediated (pH > 7) | High (e.g., ~0.16 M⁻¹s⁻¹) | Short | [1][2] |

Photostability

Degradation Pathway: Photolysis

Caption: Potential photolytic degradation pathway.

Oxidative Stability

The sulfur atom in the thioester linkage is susceptible to oxidation.[5] Strong oxidizing agents can oxidize the thioester to a sulfoxide or sulfone. While thioesters are generally less prone to oxidation than thiols, exposure to oxidative conditions should be minimized. Kinetic studies on aryl thioethers suggest that oxidation by hydrogen peroxide under near-physiological conditions is slow, but other reactive oxygen species like hypochlorite can lead to rapid oxidation.[3]

Degradation Pathway: Oxidation

Caption: Potential oxidative degradation pathway.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, including hydrolysis. |

| Light | Protect from light | To prevent photolytic degradation. Store in amber vials or in the dark. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidation. |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent exposure to moisture and air. |

| pH | Avoid basic conditions | Thioesters are highly susceptible to base-catalyzed hydrolysis. |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of the stability of this compound, a forced degradation study according to the International Council for Harmonisation (ICH) guidelines is recommended.[6][7][8] This involves subjecting the compound to stress conditions to identify potential degradation products and pathways.

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Hydrolytic Stability Testing Protocol

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 M HCl (acidic condition)

-

Purified water (neutral condition)

-

0.1 M NaOH (basic condition)

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., up to 7 days).[9] Samples should be taken at various time points (e.g., 0, 1, 3, 7 days).

-

Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Photostability Testing Protocol (ICH Q1B)[10][11]

-

Sample Preparation: Expose the solid compound spread in a thin layer and a solution of the compound in a chemically inert, transparent container to a light source. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.

Oxidative Stability Testing Protocol

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Application: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.[2]

-

Incubation: Incubate the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Analysis: Analyze the sample by a stability-indicating HPLC method to determine the extent of degradation and identify any oxidation products.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its chemical integrity. It is particularly susceptible to hydrolysis under basic conditions and may degrade upon exposure to light and strong oxidizing agents. For optimal stability, it is recommended to store the compound at refrigerated temperatures, protected from light, in a tightly sealed container under an inert atmosphere. The implementation of rigorous stability testing, following established guidelines, is essential for ensuring the quality and reliability of this compound in research and drug development applications.

References

- 1. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijisrt.com [ijisrt.com]

- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

The Biological Activity of S-(2-methylphenyl) ethanethioate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-methylphenyl) ethanethioate, a thioester derivative, has been noted for its potential biological activities, which could be of interest in the fields of agrochemicals and drug discovery. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research on this specific compound. While related molecules and general structure-activity relationships may offer some insights, specific data regarding the biological effects, mechanism of action, and toxicological profile of this compound remains largely unpublished. This document aims to provide a transparent overview of the current knowledge landscape and highlights the need for further investigation into the properties of this molecule.

Introduction

Current State of Research

A thorough search of scientific databases and patent literature for specific data on the biological activity of this compound did not yield any comprehensive studies. The available information is general in nature, pointing towards the potential for biological activity without providing concrete experimental evidence.

While some studies exist that may help in understanding the mechanisms through which this compound might exert biological effects, these are not directly focused on the compound itself.[1] The lack of specific research means that crucial data points for drug development and scientific research, such as quantitative measures of efficacy and toxicity, remain unknown.

Unexplored Areas and Future Directions

Given the current information gap, several key areas of research need to be addressed to understand the potential of this compound:

-

Screening for Biological Activity: A primary step would be to conduct broad-spectrum screening assays to identify any significant biological effects. This could include antimicrobial, antifungal, anticancer, and enzyme inhibition assays.

-

Mechanism of Action Studies: Should any significant activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve identifying molecular targets and signaling pathways affected by the compound.

-

Toxicological Evaluation: A thorough toxicological assessment is crucial to determine the safety profile of this compound. This would include in vitro and in vivo studies to determine parameters such as cytotoxicity, genotoxicity, and acute toxicity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound would help in establishing structure-activity relationships, which can guide the design of more potent and selective compounds.

Conclusion

The biological activity of this compound is a field that remains largely unexplored. While the chemical structure suggests potential for interesting biological properties, the absence of published data makes it impossible to provide an in-depth technical guide as requested. The scientific community is encouraged to undertake foundational research to characterize the biological and toxicological profile of this compound. Such studies are essential to unlock any potential therapeutic or agrochemical applications of this compound. Until such research is conducted and published, any discussion of its biological activity remains speculative.

References

In-depth Technical Guide on S-(2-methylphenyl) ethanethioate: Elucidating the Mechanism of Action

Researchers, scientists, and drug development professionals will find a comprehensive examination of S-(2-methylphenyl) ethanethioate's mechanism of action in this technical guide. All available data, experimental protocols, and signaling pathways are detailed to facilitate further research and development.

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific information available regarding the mechanism of action, biological activity, or molecular targets of this compound.

While research exists on structurally related compounds, the direct biological effects and the specific biochemical pathways modulated by this compound have not been elucidated in published studies. The subsequent sections of this guide, which would typically detail quantitative data, experimental methodologies, and signaling pathways, cannot be populated due to this absence of primary research.

This lack of information presents a clear opportunity for novel investigation into the pharmacological properties of this compound. Future research efforts could be directed towards:

-

Initial Screening: High-throughput screening assays to identify potential biological targets and cellular effects.

-

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic knockdown to identify and validate specific protein interactions.

-

Mechanism of Action Studies: In-depth cellular and biochemical assays to delineate the signaling pathways and molecular interactions through which this compound exerts its effects.

-

Preclinical Evaluation: In vivo studies in relevant animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

As new research on this compound becomes available, this guide will be updated to reflect the latest findings in the field. Investigators are encouraged to publish their findings to contribute to the collective understanding of this molecule.

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-methylphenyl) ethanethioate, a member of the aryl thioester class of organic compounds, represents a molecule of interest for potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon the broader knowledge of S-aryl thioacetates. This document aims to serve as a foundational resource for researchers and professionals in drug development by detailing established experimental protocols for the synthesis of related compounds and discussing the known biological roles of the thioester functional group.

Introduction: The Significance of Aryl Thioesters

Thioesters are a class of organosulfur compounds characterized by the C(=O)-S-C linkage. They are analogous to esters but with a sulfur atom replacing the oxygen in the ester bond. This substitution imparts unique chemical reactivity, making thioesters valuable intermediates in organic synthesis and crucial players in various biological processes. Aryl thioesters, in particular, have garnered attention for their role as acylating agents and their presence in various biologically active molecules. This compound, also known as S-(o-tolyl) ethanethioate, belongs to this important class of compounds. Due to a lack of extensive specific research on this compound, this guide will leverage data from closely related aryl thioesters to provide a comprehensive understanding of its potential.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its basic properties can be inferred and are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀OS | Inferred |

| Molecular Weight | 166.24 g/mol | Inferred |

| CAS Number | 10436-57-4 | Vendor Data |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Inferred |

Table 1: Physicochemical Properties of this compound

Synthesis of S-Aryl Thioacetates: Established Methodologies

From Aryl Halides and Thioacetic Acid

One of the most common methods for the preparation of S-aryl thioacetates involves the reaction of an aryl halide with a thioacetate salt, often catalyzed by a transition metal such as palladium or copper.

Experimental Protocol: Palladium-Catalyzed Thioacetylation of Aryl Bromides

-

To a reaction vessel, add the aryl bromide (1.0 mmol), potassium thioacetate (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand such as Xantphos (4 mol%).

-

Add a suitable solvent, such as toluene or dioxane (5 mL).

-

The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired S-aryl thioacetate.

Caption: General workflow for the synthesis of S-aryl thioacetates.

From Thiols and Acetic Anhydride

Another straightforward method involves the acylation of the corresponding thiol (in this case, 2-methylthiophenol or o-thiocresol) with an acylating agent like acetic anhydride or acetyl chloride.

Experimental Protocol: Acylation of o-Thiocresol

-

In a round-bottom flask, dissolve o-thiocresol (1.0 mmol) in a suitable solvent such as dichloromethane or pyridine (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 mmol) or acetyl chloride (1.1 mmol) to the solution. If using acetyl chloride, a base such as triethylamine or pyridine is typically added to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography.

Caption: Synthesis of S-aryl thioacetates via acylation of thiols.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the thioester functional group is of paramount importance in biochemistry. Thioesters, such as acetyl-CoA, are key intermediates in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. They serve as activated acyl group carriers.

The reactivity of the thioester bond makes it susceptible to nucleophilic attack, a feature exploited by many enzymes. It is plausible that S-aryl thioacetates could act as inhibitors or substrates for enzymes that process thioesters, such as acetyltransferases or hydrolases.

Hypothetical Signaling Pathway Interaction

Given the structural similarity to acetylated molecules, this compound could potentially interact with enzymes involved in post-translational modifications, such as histone acetyltransferases (HATs) or histone deacetylases (HDACs). However, this is purely speculative and would require experimental validation.

Caption: Hypothetical interaction of this compound with an enzyme.

Future Directions and Research Opportunities

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: A thorough study to optimize the synthesis of this compound and fully characterize its spectroscopic and physical properties.

-

Biological Screening: A comprehensive screening of the compound against a panel of enzymes, particularly those involved in acetyl group transfer and hydrolysis, to identify any potential biological activity.

-

Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the mechanism of action would be warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related S-aryl thioacetates to establish structure-activity relationships.

Conclusion

This compound is a readily accessible aryl thioester with potential for further investigation in medicinal chemistry and materials science. While direct research on this compound is sparse, this technical guide has provided a framework for its synthesis and has highlighted its potential biological relevance based on the well-established chemistry and biology of the thioester functional group. It is hoped that this document will stimulate further research into this and related compounds, ultimately unlocking their full potential.

An In-depth Technical Guide to S-(2-methylphenyl) ethanethioate

Disclaimer: Direct experimental data for S-(2-methylphenyl) ethanethioate is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally similar compounds, particularly its isomer S-(4-methylphenyl) ethanethioate, and established general methodologies for the synthesis and analysis of aryl thioesters. All presented data and protocols should be considered predictive and require experimental validation.

This technical guide provides a comprehensive overview of this compound, also known as S-o-tolyl ethanethioate. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, potential synthesis, and speculative biological relevance based on related structures.

Chemical and Physical Properties

| Property | Predicted/Inferred Value for this compound | Reported Value for S-(4-methylphenyl) ethanethioate | Data Source |

| Molecular Formula | C₉H₁₀OS | C₉H₁₀OS | - |

| Molecular Weight | 166.24 g/mol | 166.24 g/mol | [1] |

| Appearance | Predicted to be a liquid | - | - |

| Boiling Point | - | - | - |

| Melting Point | - | - | - |

| Density | - | - | - |

| Refractive Index | - | - | - |

| CAS Number | Not found | 10436-83-6 | [1] |

Spectroscopic Data (Anticipated)

While specific spectra for this compound are not published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

| Technique | Anticipated Features for this compound |

| ¹H NMR | - Aromatic protons (4H) in the region of δ 7.0-7.5 ppm.- Singlet for the acetyl methyl protons (3H) around δ 2.4 ppm.- Singlet for the tolyl methyl protons (3H) around δ 2.3 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm.- Aromatic carbon signals between δ 125-140 ppm.- Acetyl methyl carbon signal around δ 30 ppm.- Tolyl methyl carbon signal around δ 20 ppm. |

| IR | - Strong carbonyl (C=O) stretching vibration around 1690-1710 cm⁻¹.- C-S stretching vibration in the region of 600-800 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 166.- Fragments corresponding to the loss of the acetyl group (CH₃CO) and the thio-o-tolyl group. |

Synthesis of Aryl Thioesters: Experimental Protocols

Several general methods for the synthesis of aryl thioesters can be adapted for the preparation of this compound.[2] Below are detailed protocols for two common approaches.

Method 1: Acylation of Thiol with Acyl Chloride

This is a traditional and widely used method for forming thioesters.

-

Reactants:

-

2-Methylthiophenol (o-thiocresol)

-

Acetyl chloride

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylthiophenol (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

-

Method 2: Thiol-Free Photochemical Synthesis

A more modern approach avoids the use of odorous thiols.[3][4]

-

Reactants:

-

2-Iodotoluene or 2-bromotoluene (as the aryl halide)

-

Acetic acid

-

1,1,3,3-Tetramethylthiourea (as the sulfur source and photoreductant)

-

An appropriate solvent (e.g., as specified in the literature, often acetonitrile)

-

-

Procedure:

-

In a photochemically compatible reaction vessel, combine the 2-halotoluene (1.0 equivalent), acetic acid (3.0 equivalents), and 1,1,3,3-tetramethylthiourea (3.0 equivalents) in the solvent.

-

Irradiate the mixture with a purple LED (e.g., 405 nm) at a controlled temperature (e.g., 40 °C) for the time specified in the literature (e.g., 12-24 hours), with stirring.[4]

-

Monitor the reaction for the consumption of starting materials.

-

After the reaction is complete, perform an appropriate workup as described in the source literature, which typically involves extraction and washing.

-

Purify the resulting this compound using column chromatography.

-

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, research on other aryl thioester derivatives suggests potential areas of interest. For instance, some alkyl 2-(acylthio)benzoates have shown phytogrowth-inhibitory and cytotoxic activities.[5] The acetylthio group, in particular, was noted to be important for these activities.[5] Additionally, other derivatives have exhibited inhibitory effects on enzymes like prolyl endopeptidase.[5]

Given the structural similarity, it is plausible that this compound could be investigated for similar biological effects. Thioesters are also known to be important intermediates in various biological pathways.[6]

Due to the lack of specific information on signaling pathways involving this compound, a diagram illustrating a generalized synthetic workflow is provided below.

Caption: Generalized synthetic workflows for this compound.

Conclusion

This compound is a compound for which specific experimental data is largely absent from the scientific literature. This guide has provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The detailed experimental protocols offer a starting point for its preparation. Further research is necessary to elucidate its precise physicochemical properties, spectroscopic data, and potential biological activities. The information presented here serves as a valuable resource for initiating such investigations.

References

- 1. S-(4-Methylphenyl) ethanethioate | C9H10OS | CID 82629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioester - Wikipedia [en.wikipedia.org]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of alkyl 2-(acylthio)benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of S-(2-methylphenyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for S-(2-methylphenyl) ethanethioate, a compound of interest in various research and development applications. Due to the limited availability of specific safety data for this particular isomer, this guide synthesizes information from closely related analogs, primarily S-(4-methylphenyl) ethanethioate and S-methyl thioacetate, to provide a conservative and robust safety framework. All recommendations should be implemented in the context of a thorough, site-specific risk assessment.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications of Analogous Compounds

| Compound | GHS Hazard Classification |

| S-(4-methylphenyl) ethanethioate | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1] |

| S-methyl thioacetate | Flammable Liquids (Category 2/3), H225/H226: Highly flammable liquid and vapor / Flammable liquid and vapor[2][3][4] |

| Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin[2][3][4] | |

| Serious Eye Irritation (Category 2/2A), H319: Causes serious eye irritation[2][3][4] | |

| Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled[2][3][4] | |

| Skin Irritation (Category 2), H315: Causes skin irritation[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage. The following table summarizes available data for related thioesters. It is reasonable to assume that this compound will have similar properties.

Table 2: Physical and Chemical Data of Analogous Thioesters

| Property | S-methyl thioacetate | S-phenyl thioacetate |

| Boiling Point | 97-99 °C[4] | Not Available |

| Flash Point | 12 °C[4] | 79 °C[6] |

| Water Solubility | Immiscible[4] | Limited solubility |

| Vapor Density | No data available | No data available |

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications for analogous compounds are typically derived from standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These may include:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

-

Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity).

-

Acute Inhalation Toxicity: OECD Test Guideline 403 (Acute Inhalation Toxicity).

-

Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Serious Eye Damage/Irritation: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

These protocols involve the administration of the substance to laboratory animals under controlled conditions to determine the potential for adverse health effects.

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and ensure a safe working environment.

Caption: Workflow for the safe handling and storage of thioesters.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Lab coat, and additional protective clothing as needed to prevent skin contact.

-

-

Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Caption: Emergency procedures for spills and personal exposure.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[4]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including sulfur oxides and carbon oxides.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Waste material should be considered hazardous. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow product to enter drains.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all laboratory personnel are trained on these procedures and that a comprehensive, chemical-specific safety protocol is established and followed.

References

- 1. ortho-thiocresol, 137-06-4 [thegoodscentscompany.com]

- 2. synerzine.com [synerzine.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. S-(P-TOLYL) THIOACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Notice to the Reader: The following guide is based on publicly available information. A comprehensive search for S-(2-methylphenyl) ethanethioate and its direct structural analogs did not yield significant research on its specific biological activities, mechanisms of action, or detailed experimental protocols beyond basic chemical synthesis and characterization. The majority of available data pertains to its chemical properties and its status as a commercial chemical intermediate. Information on related thioester compounds is included to provide a broader context for potential areas of investigation.

Introduction to this compound

This compound, also known as S-o-tolyl ethanethioate, is an organic sulfur compound belonging to the thioester family. Thioesters are analogs of esters where a sulfur atom replaces the oxygen in the ester linkage. This substitution significantly influences the chemical reactivity of the carbonyl group, making thioesters important intermediates in organic synthesis and key players in various biochemical processes.

The structure of this compound consists of an ethanethioate group attached to a 2-methylphenyl (o-tolyl) ring. Its chemical properties are largely dictated by the thioester functionality and the aromatic ring.

Physicochemical Properties